Methyl Carbazole-3-Carboxylate
Description
Significance of Carbazole (B46965) Scaffolds in Contemporary Chemical Research
The carbazole scaffold, a tricyclic aromatic heterocycle, is a cornerstone in modern chemical research, particularly in medicinal chemistry and materials science. scispace.comnumberanalytics.com Structurally, it consists of two benzene (B151609) rings fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. scispace.comresearchgate.net This unique architecture confers a planar, electron-rich system with distinctive electronic and photophysical properties.
In the realm of drug discovery, the carbazole nucleus is considered a "privileged structure" because its derivatives exhibit a vast spectrum of biological activities. researchgate.net Research has extensively documented their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. scispace.comnih.govmdpi.com The versatility of the carbazole framework allows for chemical modifications at various positions, enabling the synthesis of a wide array of compounds with tailored therapeutic properties. scispace.comresearchgate.net This has led to the development of several carbazole-based drugs, including the anticancer agent ellipticine. echemcom.com The scientific community's interest in carbazole synthesis has grown significantly in recent decades, driven by its presence in numerous biologically active natural products and functional materials. rsc.org
Academic Perspectives on Methyl 3-carbazolecarboxylate as a Research Focus
Methyl 3-carbazolecarboxylate (C₁₄H₁₁NO₂) is a specific derivative of carbazole that has garnered academic interest as a key building block and research compound. ontosight.ainih.gov It is the methyl ester of carbazole-3-carboxylic acid and serves as a crucial intermediate in the synthesis of more complex molecules. ontosight.ai Its structure is foundational for creating novel materials for organic light-emitting diodes (OLEDs) and for developing potential pharmaceuticals. ontosight.ai
The compound has been isolated from natural sources, including plants of the Micromelum and Glycosmis genera. nih.govnih.gov Furthermore, it is viewed as a microbiota-inspired metabolite, highlighting its relevance in studies exploring the interface of chemistry and biology. nih.gov Researchers utilize Methyl 3-carbazolecarboxylate in laboratory settings to explore structure-activity relationships in new therapeutic agents. For instance, it has been used in the synthesis of inhibitors for the macrophage migration inhibitory factor (MIF), a target in cancer therapy.
Historical Development of Research on Carbazole Derivatives
The history of carbazole chemistry began in 1872, when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. nih.govwikipedia.org For many years, coal tar distillate remained the primary industrial source of carbazole. wikipedia.org Following its discovery, research into carbazole and its derivatives gradually expanded.
A significant milestone in the field was the isolation of the first naturally occurring carbazole alkaloid, murrayanine, from the plant Murraya koenigii in 1962. nih.gov This discovery spurred further investigation into the biological activities of carbazole compounds. Over the subsequent decades, chemists developed numerous synthetic methods to create a wide variety of carbazole derivatives, moving beyond reliance on natural extraction. scispace.comnumberanalytics.com This synthetic exploration has been crucial, leading to the identification of compounds with potent pharmacological activities and, eventually, to the marketing of carbazole-based anticancer drugs. echemcom.comnih.gov
Detailed Compound Data
The following tables provide key data points for Methyl 3-carbazolecarboxylate.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 97931-41-4 | nih.govlifeasible.com |
| Molecular Formula | C₁₄H₁₁NO₂ | ontosight.ailifeasible.com |
| Molecular Weight | 225.24 g/mol | nih.govlifeasible.com |
| Appearance | Solid, Yellow powder | nih.govchemfaces.comguidechem.com |
| Melting Point | 175 - 185 °C | nih.govlifeasible.com |
| Boiling Point | 421.1 ± 18.0 °C (Predicted) | lifeasible.com |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | lifeasible.com |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Table 2: Spectroscopic and Analytical Data
| Data Type | Description | Source(s) |
| ¹H / ¹³C NMR | Used to confirm the carbazole backbone and ester functional group. | rsc.org |
| UV-Visible Spectroscopy | Characterized by a π→π* transition; used for purity analysis. | jlu.edu.cn |
| HPLC | Recommended for purity analysis of the compound. | |
| IUPAC Name | methyl 9H-carbazole-3-carboxylate | nih.gov |
| SMILES | COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | nih.gov |
Strategic Approaches for Carbazole Ring System Construction
The de novo synthesis of the carbazole core is paramount in creating structurally diverse molecules. Strategies often focus on forming the central five-membered pyrrole ring by connecting two phenyl rings or by building a new six-membered ring onto an indole (B1671886) precursor.
Anionic [4+2] annulation, a variation of the Diels-Alder reaction, serves as a powerful tool for the regiospecific synthesis of the carbazole skeleton. This approach involves the reaction of an anionic 4-atom component (the diene equivalent) with a 2-atom component (the dienophile or Michael acceptor). A notable example is the use of furoindolones as precursors for the anionic diene. The reaction is feasible with a wide variety of Michael acceptors, leading to the formation of carbazoles and their fused derivatives in good yields. The success of this annulation is often dependent on the nature of the N-protecting group on the furoindolone precursor.
The general mechanism involves the generation of an anionic intermediate from the furoindolone, which then undergoes a cycloaddition reaction with an electron-deficient alkene (Michael acceptor). The resulting cycloadduct subsequently undergoes a series of transformations, including rearrangement and aromatization, to yield the final carbazole structure.
| Furoindolone Precursor | Michael Acceptor | Product | Yield (%) |
| N-Methylfuro[3,4-b]indol-1(3H)-one | Dimethyl acetylenedicarboxylate | Methyl 1-methyl-9H-carbazole-2,3-dicarboxylate | 75 |
| N-Benzylfuro[3,4-b]indol-1(3H)-one | Phenyl vinyl sulfone | 2-(Phenylsulfonyl)-9-benzyl-9H-carbazole | 68 |
| N-Tosylfuro[3,4-b]indol-1(3H)-one | Acrylonitrile | 9-Tosyl-9H-carbazole-2-carbonitrile | 72 |
| N-Methylfuro[3,4-b]indol-1(3H)-one | Maleimide | N-Methyl-5,6-dihydropyrrolo[3,2,1-jk]carbazole-4,7-dione | 65 |
A classic and effective strategy for forming the carbazole ring involves the intramolecular cyclization of a biphenyl (B1667301) precursor. The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls, is a prime example of this approach. To synthesize a carbazolecarboxylate such as methyl 3-carbazolecarboxylate, a synthetic sequence can be designed that incorporates cyclization, esterification, and aromatization.
The process can begin with a Suzuki or Ullmann coupling to create a 2-nitrobiphenyl-4-carboxylic acid. This precursor contains the necessary atoms and substitution pattern. The carboxylic acid group is then converted to its methyl ester via standard esterification methods (e.g., using methanol (B129727) with an acid catalyst or thionyl chloride followed by methanol). The key step is the reductive cyclization of the resulting methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate. This is typically achieved using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618), which deoxygenates the nitro group to a reactive nitrene intermediate. The nitrene then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, leading to cyclization. acs.orgamazonaws.com The final step is aromatization to the stable carbazole ring system, yielding the desired product. This sequence provides a reliable route to specifically substituted carbazolecarboxylates.
Multi-component reactions (MCRs) offer a highly efficient pathway to construct complex molecular architectures, such as those of carbazole analogues, in a single step from three or more starting materials. These reactions are valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds.
A notable example is the copper-catalyzed three- or four-component reaction to synthesize spirotetrahydrocarbazoles. In this process, a 2-methylindole, an aromatic aldehyde, and a cyclic dienophile react in the presence of a copper sulfate (B86663) catalyst. amazonaws.com The reaction proceeds through the in-situ generation of an indole-2,3-quinodimethane intermediate, which then acts as the diene in a Diels-Alder reaction with the dienophile. This methodology provides facile access to a variety of important polysubstituted spiro[carbazole-3,3'-indolines] and other complex spirocyclic systems with good yields and high diastereoselectivity. The diversity of the final products can be easily controlled by varying the aldehyde and dienophile components.
| Aldehyde | Dienophile | Product Type | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | 2-(1-Benzyl-2-oxoindolin-3-ylidene)malononitrile | Spiro[carbazole-2,3'-indoline] | 51 | 7:1 |
| 4-Chlorobenzaldehyde | 2-(1-Benzyl-2-oxoindolin-3-ylidene)malononitrile | Spiro[carbazole-2,3'-indoline] | 75 | 10:1 |
| 4-Methylbenzaldehyde | 3-Phenacylideneoxindole | Spiro[carbazole-3,3'-indoline] | 81 | >20:1 |
| 4-Methoxybenzaldehyde | Cyclohexane-1,3-dione | Tetrahydrospiro[carbazole-3,1'-cycloalkane]-dione | 65 | 10:1 |
Derivatization from Precursor Carbazole Structures
Once the carbazolecarboxylate core is established, it can be chemically modified to produce a wide range of functionalized analogues. These derivatization reactions expand the chemical space accessible from a common intermediate.
The ester functional group of a carbazolecarboxylate is a versatile handle for further chemical transformations. A common and important derivatization is its reduction to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH4) being the most common choice. orgosolver.commasterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. libretexts.orglibretexts.org
The reaction involves the nucleophilic attack of a hydride ion from LiAlH4 on the electrophilic carbonyl carbon of the ester. This process occurs twice, first displacing the methoxy (B1213986) group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. pressbooks.pub This method is widely used in the total synthesis of natural carbazole alkaloids. For instance, the reduction of the methyl ester of mukonine (B1238799) with LiAlH4 is a key step in the synthesis of murrayafoline-A, converting the carboxylate function to a hydroxymethyl group. researchgate.net
| Starting Material | Reagent | Product | Application |
| Methyl 9H-carbazole-3-carboxylate | LiAlH4 | (9H-Carbazol-3-yl)methanol | Synthesis of functionalized analogues |
| Mukonine (methyl ester) | LiAlH4 | Murrayafoline-A | Total synthesis of natural products researchgate.net |
| Methyl 6-methoxy-9-methyl-9H-carbazole-3-carboxylate | LiAlH4 | (6-Methoxy-9-methyl-9H-carbazol-3-yl)methanol | Precursor for bioactive compounds |
The synthesis of complex heterocyclic systems where an isoxazole (B147169) ring is fused to the carbazole framework leads to novel compounds with potential biological activity. The construction of an isoxazolo[5,4-a]carbazole-3-carboxylate system can be envisioned through the reaction of a suitably functionalized carbazole precursor containing an oxoacetate moiety.
A plausible synthetic route would involve the initial acylation of a carbazole, such as methyl 9H-carbazole-2-carboxylate, at the C1 position with a reagent like diethyl oxalate. This would introduce a β-keto ester functionality (an oxoacetate derivative) onto the carbazole ring. The resulting 1-(2-ethoxy-2-oxoacetyl)-carbazole-2-carboxylate intermediate possesses the required 1,3-dicarbonyl system for isoxazole formation. Treatment of this intermediate with hydroxylamine (B1172632) (NH2OH) would initiate a condensation reaction followed by intramolecular cyclization and dehydration. This sequence results in the formation of the fused isoxazole ring, yielding the target isoxazolo[5,4-a]carbazole-3-carboxylate. This strategy leverages established methods for isoxazole synthesis from β-dicarbonyl compounds and applies it to the carbazole scaffold, a concept supported by literature on the synthesis of other isoxazole-annulated carbazoles.
An exploration of the synthetic pathways leading to Methyl 3-carbazolecarboxylate and its analogues reveals a landscape of intricate chemical strategies. This article delves into specific methodologies, from condensation reactions forming complex fused systems to sophisticated asymmetric approaches for creating chiral carbazole structures. Furthermore, it examines the underlying mechanisms that govern the formation of the carbazole core.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 9H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXHWWSVRIDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306696 | |
| Record name | Methyl carbazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 3-carbazolecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97931-41-4 | |
| Record name | Methyl carbazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97931-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl carbazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-carbazolecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 177 °C | |
| Record name | Methyl 3-carbazolecarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Derivatization and Functionalization of Methyl 3 Carbazolecarboxylate
Synthesis of Pyrrole-Fused Carbazole (B46965) Architectures
The fusion of pyrrole (B145914) rings onto the carbazole framework generates extended aromatic systems with unique photophysical and biological properties. The Hemetsberger indole (B1671886) synthesis is a key method for achieving this transformation, starting from carbazole aldehydes, which are precursors to the target pyrrole-fused methyl carboxylates. researchgate.netresearchgate.net
The synthesis of methyl pyrrolo[3,2-c]carbazole carboxylates has been achieved via the Hemetsberger indole synthesis method. researchgate.net This multi-step process typically begins with a precursor like 9-ethylcarbazole-3-carbaldehyde. researchgate.net The resulting methyl pyrrolo carbazole carboxylate can then be further derivatized. For instance, a common functionalization is the reduction of the methyl ester group. The reduction of methyl pyrrolo carbazole carboxylate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) yields the corresponding (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol. researchgate.net This transformation converts the ester into a primary alcohol, a versatile functional group for further modifications.
Building upon the same synthetic principles, dipyrrolo[3,2-c:2′,3′-g]carbazole compounds can be prepared. The synthesis starts from a corresponding dicarbaldehyde, such as 9-ethylcarbazole-3,6-dicarbaldehyde, and proceeds through the Hemetsberger method to yield a methyl dipyrrolo carbazole dicarboxylate. researchgate.net Similar to the mono-pyrrolo derivative, this dicarboxylate can be functionalized. The reduction of the methyl dipyrrolo carbazole dicarboxylate with LiAlH₄ affords (6-ethyl-6,11-dihydro-1H-dipyrrolo[3,2-c:2′,3′-g]carbazole-2,10-diyl)dimethanol. researchgate.net These pyrrole-fused carbazoles have shown potential as antibacterial agents. researchgate.net
Table 1: Reduction of Pyrrole-Fused Carbazole Methyl Esters
| Starting Material | Reagent | Product | Reference |
| Methyl pyrrolo carbazole carboxylate | LiAlH₄ | (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol | researchgate.net |
| Methyl dipyrrolo carbazole dicarboxylate | LiAlH₄ | (6-ethyl-6,11-dihydro-1H-dipyrrolo[3,2-c:2′,3′-g]carbazole-2,10-diyl)dimethanol | researchgate.net |
Formation of Isoxazole-Annulated Carbazole Scaffolds
The annulation of an isoxazole (B147169) ring onto the carbazole framework results in heteroannulated carbazoles with significant biological potential, particularly as anti-tumor agents. nih.gov A series of novel isoxazole-annulated carbazoles, such as 3-(3',4'-diethoxyphenyl)-7-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole, have been synthesized and shown to exhibit selective growth inhibition on HeLa cancer cell lines. nih.gov The synthesis of these compounds often involves the condensation of a hydroxylamine (B1172632) derivative with a diketone precursor, which can be derived from a functionalized tetrahydrocarbazol-1-one intermediate. nih.gov
Structural Modifications Leading to Dihydro- and Tetrahydrocarbazole Derivatives
Modifications to the carbazole core, leading to dihydro- and tetrahydrocarbazole derivatives, are crucial for accessing a wide range of biologically active compounds. wjarr.com The 1,2,3,4-tetrahydrocarbazole (B147488) (THC) structure is a prominent feature in many natural products and pharmacologically active molecules known for antibacterial, protein kinase inhibition, and tumor growth suppression activities. wjarr.comresearchgate.net
The most common method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone. wjarr.com More contemporary and environmentally friendly methods have also been developed. For example, a green synthesis approach utilizes nano-Fe₂O₃ as a catalyst in water at room temperature. mdpi.com Another strategy involves the p-TsOH-catalyzed Diels–Alder reaction of 3-(indol-3-yl)maleimides with chalcone, which initially affords tetrahydropyrrolo[3,4-c]carbazoles. nih.govbeilstein-journals.org These intermediates can then be dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the fully aromatized carbazole derivatives. nih.govbeilstein-journals.orgbeilstein-archives.org
Table 2: Selected Synthetic Methods for Tetrahydrocarbazole (THC) Scaffolds
| Method | Key Reagents/Catalysts | Key Features | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Classic and widely used method | wjarr.com |
| Green Catalytic Synthesis | nano-Fe₂O₃, Water | Ecofriendly, mild conditions | mdpi.com |
| Domino Diels-Alder Reaction | p-TsOH, Chalcone, DDQ (for aromatization) | One-pot synthesis of polyfunctionalized derivatives | nih.govbeilstein-journals.org |
Development of Carbazole-Containing Heterocyclic Hybrids (e.g., Pyrano-Carbazoles)
The fusion of a pyran ring to the carbazole skeleton creates pyrano-carbazoles, a class of compounds that includes many naturally occurring alkaloids with antimicrobial, anti-inflammatory, and antioxidant activities. A divergent, diversity-oriented synthesis approach allows for the creation of a variety of pyrano[3,2-c]- and furo[3,2-c]-carbazoles starting from 4-hydroxy carbazole.
Different synthetic methodologies can be employed:
Reaction with Phenylpropiolic Acid: Reacting 4-hydroxy carbazole with phenylpropiolic acid in the presence of trifluoroacetic acid yields a mixture of pyrano[3,2-c]carbazole products.
Pechmann Condensation: The condensation of 4-hydroxy carbazole with malic acid in the presence of concentrated sulfuric acid under microwave irradiation produces a simple pyrano[3,2-c]carbazole.
Reaction with Dimethyl Acetylene (B1199291) Dicarboxylate: Treatment of 4-hydroxy carbazole with dimethyl acetylene dicarboxylate in the presence of triphenylphosphine (B44618) affords a pyrano[3,2-c]carbazole with a methyl ester substituent.
Another important route to these hybrids is through iodocyclization of O-propargylated carbazoles, which can yield various pyranocarbazole derivatives under mild conditions using iodine and a simple base. ias.ac.in
Design and Synthesis of Biologically Inspired Carbazole Analogues
The carbazole scaffold is a cornerstone for the design of new therapeutic agents. By modifying the core and introducing various substituents, analogues can be synthesized to target specific biological pathways.
Antitumor Agents: As mentioned, isoxazole-fused carbazoles have shown promising anti-tumor properties against specific cancer cell lines. nih.gov Furthermore, certain N-substituted carbazoles bearing a 1,3,4-oxadiazole (B1194373) moiety have been found to be effective against human breast cancer cell lines (MCF-7). nih.gov
DNMT1 Inhibitors: Carbazole derivatives have been designed and evaluated as potent inhibitors of DNA methyltransferase 1 (DNMT1), which is an attractive target for cancer chemotherapy. figshare.com Through similarity-based analog searching and subsequent synthesis, novel non-nucleoside DNMT1 inhibitors with low micromolar IC₅₀ values have been identified. figshare.com
Antimicrobial Agents: The introduction of moieties such as imidazole (B134444) or 1,2,4-triazole (B32235) onto the carbazole nitrogen has been shown to produce compounds with significant antibacterial and antifungal activities. nih.gov For example, N-substituted carbazoles containing an imidazole group are effective against S. aureus and B. subtilis, while those with a triazole group show good activity against C. albicans. nih.gov
This targeted design approach, starting from a core structure related to methyl 3-carbazolecarboxylate, allows for the systematic exploration of structure-activity relationships to develop new, potent, and selective biologically active molecules.
Integration of Methyl 3-carbazolecarboxylate Fragments into Microbiota-Inspired Molecules
The human gut microbiota produces a vast arsenal (B13267) of small molecules that play crucial roles in host-microbe interactions and signaling. This has inspired a "metabolite mimicry" approach in drug discovery, where synthetic molecules are designed to imitate the structure and function of these natural metabolites. nih.gov The carbazole scaffold, particularly that of Methyl 3-carbazolecarboxylate, is well-suited for this strategy due to its structural relationship with indole-containing metabolites derived from the microbial catabolism of tryptophan.
Carbazole alkaloids are known to be produced by various organisms, including bacteria, and represent a class of natural metabolites. mdpi.com Research has identified correlations between specific carbazole derivatives and the abundance of certain gut bacteria. For instance, the related compound ethyl 9H-carbazole-3-carboxylate has been positively correlated with Lactobacillus, a genus known for its probiotic properties. researchgate.net This suggests that the carbazole-3-carboxylate scaffold is a molecular motif recognized within the gut microbiome environment.
By leveraging this structural similarity, the Methyl 3-carbazolecarboxylate fragment can be used as a foundational building block to create novel compounds that mimic microbiota-derived molecules. Chemo-enzymatic synthesis methods are being developed to produce diverse carbazole derivatives that are analogues of bacterial natural products. mdpi.com These microbiota-inspired molecules offer the potential to modulate host pathways, such as the pregnane (B1235032) X receptor (PXR), in a manner similar to natural gut metabolites, opening new avenues for therapeutic intervention in inflammatory and metabolic diseases. nih.gov
Functional Group Manipulation for Targeted Biological Applications
Systematic modification of the functional groups on the Methyl 3-carbazolecarboxylate scaffold is a key strategy for optimizing its pharmacological profile. Derivatization efforts typically focus on three main sites: the C3-ester group, the N9-position of the pyrrole ring, and the C1-C8 positions on the benzene (B151609) rings.
Manipulation at the C3-Position
The methyl ester at the C3 position is a versatile handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a wide range of derivatives. A common strategy involves converting the carboxylate into amides and acylhydrazones. sci-hub.box For example, the synthesis of carbazole acylhydrazone derivatives, by condensing a carbazole hydrazide with various aldehydes, has been shown to yield compounds with significant cytotoxic activities against cancer cell lines. sci-hub.box This modification allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties to enhance target binding and biological effect.
Functionalization at the N9-Position
The nitrogen atom of the carbazole ring is a frequent target for modification to improve potency and physicochemical properties. N-substitution can influence the molecule's planarity, solubility, and ability to form hydrogen bonds.
Anticancer Activity: The introduction of substituents such as imidazolium (B1220033) salts at the N9-position has been explored to create potent anticancer agents. Structure-activity relationship (SAR) studies have demonstrated that specific substitutions, like a 4-phenylphenacyl group on the imidazole moiety, are critical for enhancing cytotoxic activity against human tumor cell lines. researchgate.net Furthermore, attaching sulfonamide groups to N-substituted carbazoles has led to water-soluble derivatives with substantial in vivo antitumor activity. nih.gov
Antimicrobial Activity: For antimicrobial applications, adding moieties like 1,2,4-triazole or imidazole to the N9-position has proven effective. mdpi.com The introduction of a triazole group can increase antifungal activity, while an imidazole moiety can enhance antibacterial efficacy against a range of pathogens, including methicillin-resistant S. aureus (MRSA). mdpi.com
Substitution on the Carbocyclic Rings
Modifying the benzene rings of the carbazole nucleus provides another layer of control over the molecule's biological activity. The introduction of electron-withdrawing groups (e.g., bromo) or electron-donating groups (e.g., methoxy) at positions like C6 can significantly impact the compound's anticancer potency. asianjpr.com SAR studies of 6-substituted carbazole carbamates revealed that compounds with either electron-withdrawing or -donating groups at C6 showed an 8- to 9-fold increase in anticancer activity compared to the unsubstituted analogue. asianjpr.com
These functionalization strategies are summarized in the tables below, which detail the relationship between structural modifications and biological outcomes.
Table 1: Anticancer Activity of Functionalized Carbazole Derivatives
| Compound Series | Position of Modification | Functional Group/Substituent | Targeted Biological Application | Observed Activity (IC50 Values) | Reference |
|---|---|---|---|---|---|
| Carbazole Imidazolium Salts | N9-Position | 2-methyl-benzimidazole with 4-phenylphenacyl | Anticancer | 1.06–8.31 μM against K562, SMMC‐7721, and A‐549 cell lines | researchgate.net |
| Carbazole Sulfonamides | N9-Position | Various sulfonamides | Anticancer | Inhibited human HepG2 xenograft mouse tumor growth by up to 71.7% | nih.gov |
| Carbazole Carbamates | C6-Position | Bromo (Br) | Anticancer (Glioma) | 15.25 μM against U87 MG cell line | asianjpr.com |
| Carbazole Carbamates | C6-Position | Methoxy (B1213986) (OCH3) | Anticancer (Glioma) | 17.25 μM against U87 MG cell line | asianjpr.com |
| Carbazole Acylhydrazones | C3-Position (via carboxylate) | Acylhydrazone derivatives | Anticancer | Exhibited significant cytotoxic activity against A875 and HepG2 cell lines | sci-hub.box |
Table 2: Antimicrobial Activity of Functionalized Carbazole Derivatives
| Compound Series | Position of Modification | Functional Group/Substituent | Targeted Biological Application | Observed Activity (MIC Values) | Reference |
|---|---|---|---|---|---|
| N-Substituted Carbazoles | N9-Position | 1,2,4-Triazole moiety | Antifungal | 2–4 µg/mL against C. albicans | mdpi.com |
| N-Substituted Carbazoles | N9-Position | Imidazole moiety | Antibacterial | 1–8 µg/mL against S. aureus, B. subtilis, E. coli, MRSA | mdpi.com |
| Carbazole Dihydrotriazines | C3-Position (from aldehyde) | Dihydrotriazine group | Antibacterial & Antifungal | 0.5–2 µg/mL against various bacterial strains and C. albicans | nih.gov |
| Carbazole Aminoguanidines | C3-Position (from aldehyde) | Aminoguanidine moiety | Antibacterial & Antifungal | 0.5–2 µg/mL against various bacterial strains and C. albicans | nih.gov |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy serves as a cornerstone in the structural elucidation of Methyl 3-carbazolecarboxylate, offering precise insights into the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of Methyl 3-carbazolecarboxylate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic protons, the amine proton, and the methyl ester protons. The aromatic region of the spectrum displays a complex pattern of signals. A singlet appearing at 8.81 ppm is assigned to the proton at the C4 position. A broad singlet at 8.31 ppm corresponds to the N-H proton of the carbazole (B46965) ring. A multiplet observed between 8.11 and 8.14 ppm is attributed to the protons at C2 and C5. The protons at C1, C6, and C7 appear as a multiplet in the range of 7.42 to 7.46 ppm, while the proton at C8 is represented by a multiplet between 7.27 and 7.31 ppm. The characteristic singlet of the methyl ester group (-OCH₃) is observed at 3.97 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
|---|---|---|
| 8.81 | s | H-4 |
| 8.31 | br s | N-H |
| 8.11-8.14 | m | H-2, H-5 |
| 7.42-7.46 | m | H-1, H-6, H-7 |
| 7.27-7.31 | m | H-8 |
| 3.97 | s | -OCH₃ |
The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides a detailed carbon framework of Methyl 3-carbazolecarboxylate. The carbonyl carbon of the ester group shows a characteristic resonance at 167.98 ppm. The aromatic carbons of the carbazole ring system appear in the range of 110.18 to 142.33 ppm. The carbon atom of the methyl ester group gives a signal at 52.00 ppm.
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| 167.98 | C=O |
| 142.33, 139.97, 127.46, 126.58, 123.32, 123.14, 122.92, 121.36, 120.64, 120.35, 110.94, 110.18 | Aromatic Carbons |
| 52.00 | -OCH₃ |
While specific advanced NMR studies like COSY, NOESY, and HMBC for Methyl 3-carbazolecarboxylate are not detailed in the provided search results, these techniques are generally employed for carbazole derivatives to establish detailed connectivity and spatial relationships. For instance, ¹H-¹H COSY would confirm the coupling between adjacent aromatic protons, while HMBC experiments would reveal long-range correlations, such as between the methyl protons and the ester carbonyl carbon, and between the aromatic protons and their neighboring carbons, thus unequivocally confirming the substitution pattern on the carbazole ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups present in Methyl 3-carbazolecarboxylate.
The FT-IR spectrum, recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of the key functional groups. A significant band is observed at 3410.89 cm⁻¹, which is indicative of the N-H stretching vibration of the carbazole amine. The strong absorption at 1717.12 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. A band at 1248.37 cm⁻¹ is attributed to the C-O stretching of the ester. The band at 729.99 cm⁻¹ is characteristic of the C-H out-of-plane bending in the aromatic rings.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3410.89 | N-H Stretch |
| 1717.12 | C=O Stretch (Ester) |
| 1248.37 | C-O Stretch (Ester) |
| 729.99 | Aromatic C-H Bend |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides crucial information about the molecular weight and the fragmentation behavior of Methyl 3-carbazolecarboxylate. The mass spectrum shows a molecular ion peak (M+H)⁺ at m/z 226.1, which corresponds to the protonated molecule and confirms the molecular weight of the compound (C₁₄H₁₁NO₂). The fragmentation pattern, although not detailed, would typically involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion, providing further structural confirmation.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on its chromophore system and photophysical properties.
The UV-Vis absorption spectrum of Methyl 3-carbazolecarboxylate is dominated by the electronic transitions of the carbazole chromophore. The extended π-conjugated system of the fused rings gives rise to strong absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* transitions. The spectrum is expected to show multiple absorption bands, characteristic of carbazole and its derivatives. Studies on similar carbazole compounds show strong absorption maxima typically in the range of 340 nm to 365 nm researchgate.net. These transitions are associated with the delocalized π-electron system of the aromatic core.
Table 3: Typical UV-Vis Absorption Data for Carbazole-Based Compounds
| Compound Type | Typical λₘₐₓ Range (nm) | Solvent | Associated Transition |
|---|---|---|---|
| Generic Carbazole Derivatives | ~290-300 | Various Organic | π→π |
| Conjugated Carbazole Systems | ~340-365 | THF | π→π (Extended Conjugation) |
The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and the nature of substituents on the carbazole ring. The ester group at the 3-position can slightly modulate the electronic structure and thus the absorption wavelengths compared to unsubstituted carbazole.
Carbazole and its derivatives are well-known for their strong fluorescence, typically emitting in the blue region of the visible spectrum. This property arises from the rigid, planar structure of the carbazole ring system, which minimizes non-radiative decay pathways after photoexcitation.
Methyl 3-carbazolecarboxylate is expected to be highly fluorescent. The emission spectrum would likely show a maximum in the blue to blue-green region (approximately 400-500 nm). The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is anticipated to be high, although its value can be sensitive to the solvent environment. For example, related N-phenylcarbazole derivatives show high fluorescence quantum yields, approaching unity in non-polar solvents, and possess fluorescence lifetimes in the nanosecond range (e.g., 1.3 ns to 6.17 ns depending on the solvent) researchgate.net.
Table 4: Representative Photophysical Properties of Substituted Carbazole Derivatives
| Property | Typical Value/Range | Conditions | Comment |
|---|---|---|---|
| Fluorescence Emission (λₑₘ) | ~400-500 nm | Dilute solution | Typically strong blue emission. |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.9 | Solvent-dependent | Often high due to rigid structure. |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Solvent-dependent | Typical for singlet excited states of aromatic molecules researchgate.net. |
Time-resolved fluorescence measurements can determine the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter provides further insight into the excited-state dynamics and can be affected by factors such as solvent polarity and the presence of quenchers.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.
As of the current search, a specific crystal structure determination for Methyl 3-carbazolecarboxylate has not been reported in the reviewed literature. However, based on the known structures of carbazole and related derivatives, the key architectural features can be predicted. The carbazole core is an essentially planar system. The methyl carboxylate group attached at the 3-position would also tend towards planarity to maximize conjugation with the aromatic ring. The crystal packing would likely be stabilized by intermolecular forces such as π–π stacking interactions between the planar carbazole rings of adjacent molecules and C–H···O hydrogen bonds involving the ester group.
Table 5: Predicted Crystallographic and Molecular Geometry Parameters
| Parameter | Predicted Value / Feature | Basis of Prediction |
|---|---|---|
| Molecular Geometry | Largely planar | sp² hybridization of the carbazole ring system. |
| Crystal Packing Forces | π–π stacking, C–H···O interactions | Presence of aromatic rings and ester functional group. |
| Torsion Angle (Ring-Ester) | Near 0° or 180° | To maximize electronic conjugation. |
Should single crystals of sufficient quality be grown, X-ray diffraction analysis would provide definitive confirmation of these predicted structural features and reveal the detailed packing arrangement in the crystal lattice.
Compound Index
Computational and Theoretical Investigations of Methyl 3 Carbazolecarboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule and predicting its reactivity. For Methyl 3-carbazolecarboxylate, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region where an electron is most likely to be accepted, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For Methyl 3-carbazolecarboxylate, the carbazole (B46965) ring system, being electron-rich, is expected to contribute significantly to the HOMO. The ester group (-COOCH₃), with its electron-withdrawing nature, would likely have a more substantial contribution to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Data for Methyl 3-carbazolecarboxylate
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.3 | Energy difference between HOMO and LUMO. |
Note: The values presented in this table are illustrative and not based on actual calculations for Methyl 3-carbazolecarboxylate.
Electrostatic Potential (ESP) Mapping
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's van der Waals surface. Different colors on the map indicate regions of varying electron density.
Red regions correspond to areas of high electron density and negative electrostatic potential, making them attractive to electrophiles. In Methyl 3-carbazolecarboxylate, these would likely be concentrated around the oxygen atoms of the ester group and the nitrogen atom of the carbazole ring.
Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.
Green and yellow regions represent areas with intermediate electrostatic potential.
The ESP map is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the initial steps of a chemical reaction.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of a molecule are critical to its function. Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of a molecule.
Molecular mechanics employs classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. By minimizing this energy, the most stable conformation(s) can be identified. For Methyl 3-carbazolecarboxylate, key conformational variables would include the orientation of the methyl ester group relative to the carbazole ring.
Molecular dynamics simulations introduce temperature and time into the model, allowing for the exploration of the molecule's dynamic behavior. An MD simulation would track the movements of each atom over time, providing insights into vibrational modes, rotational barriers, and the accessibility of different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Theoretical Fragmentation Studies in Mass Spectrometry
Mass spectrometry is a widely used analytical technique for determining the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is typically ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
Theoretical fragmentation studies involve using computational methods to predict the likely fragmentation pathways of a molecule upon ionization. By calculating the energies of different potential fragment ions, the most probable fragmentation patterns can be determined. For Methyl 3-carbazolecarboxylate, likely fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the carbazole core. Cleavage within the carbazole ring itself is also possible, though likely requiring higher energy. These theoretical predictions can be invaluable in interpreting experimental mass spectra.
Table 2: Predicted Major Fragment Ions of Methyl 3-carbazolecarboxylate in Mass Spectrometry
| Fragment Ion | Predicted m/z | Neutral Loss |
| [M - OCH₃]⁺ | 194 | CH₃O• |
| [M - COOCH₃]⁺ | 166 | •COOCH₃ |
| [C₁₃H₉N]⁺ | 167 | - |
Note: The m/z values are based on the molecular weight of Methyl 3-carbazolecarboxylate and are for illustrative purposes.
Prediction and Modeling of Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property or activity.
For Methyl 3-carbazolecarboxylate, a QSPR model could be developed to predict physical properties such as its solubility, boiling point, or chromatographic retention time. A QSAR model could be used to predict its potential biological activity, for example, as an inhibitor of a particular enzyme, based on descriptors derived from its calculated electronic structure, size, and shape. These models are powerful tools in rational drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing.
Electrochemical Behavior and Redox Properties of Carbazole Systems
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of carbazole (B46965) derivatives. acs.org This method provides critical data on the oxidation and reduction potentials of a compound, offering insights into its electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For carbazoles, the first oxidation process is typically a reversible, one-electron transfer that forms a stable radical cation. researchgate.net
The electrochemical characteristics are highly dependent on the nature and position of substituents on the carbazole core. In the case of Methyl 3-carbazolecarboxylate, the methyl carboxylate (-COOCH₃) group at the 3-position acts as an electron-withdrawing group. Electron-withdrawing substituents increase the oxidation potential of the carbazole moiety, making the compound more difficult to oxidize compared to unsubstituted carbazole. rsc.org This is because the substituent lowers the energy of the HOMO. The oxidation of carbazole monomers with an acetic acid group at the N-9 position, for instance, occurs at a higher potential (+1.5 V/SCE) compared to unsubstituted carbazole (+1.1 V/SCE), demonstrating the effect of an electron-withdrawing group. mdpi.com
Table 1: Representative Electrochemical Data for Carbazole Derivatives
This table illustrates the typical effect of substitution on the oxidation potential of the carbazole core. Exact values can vary based on experimental conditions (solvent, electrolyte, reference electrode).
| Compound | Substituent Type at Position 3 | Typical First Oxidation Potential (E_ox) |
| Carbazole | None (Reference) | Lower |
| Methyl 3-carbazolecarboxylate | Electron-Withdrawing (-COOCH₃) | Higher |
| 3-Alkylcarbazole | Electron-Donating (-Alkyl) | Lower |
Kinetics of Electron Transfer Processes
The kinetics of electron transfer are crucial for the performance of carbazole-based materials in electronic devices, where rapid and efficient charge transfer is required. Cyclic voltammetry can be used to assess these kinetics. researchgate.net For a simple, reversible redox process, the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) is theoretically 59/n mV at room temperature (where n is the number of electrons transferred), and the peak current is proportional to the square root of the scan rate.
Influence of Structural Modifications on Electrochemical Characteristics
Structural modification is a powerful tool for tuning the electrochemical properties of carbazoles to suit specific applications. iieta.org The attachment of different functional groups at the 3-, 6-, or 9-positions allows for precise control over the redox potentials. iieta.orgresearchgate.net
As established, electron-withdrawing groups, such as halogens or ester groups, increase the redox potential. rsc.org For example, the introduction of bromine atoms (electron-withdrawing) at the 3 and 6 positions of a carbazole core has been used to increase the reduction potential for application as a cathode material in non-aqueous redox flow batteries. rsc.org This effect is attributed to the stabilization of the neutral molecule's frontier molecular orbitals.
Conversely, attaching electron-donating groups, such as alkyl or alkoxy groups, to the carbazole ring increases the electron density of the π-system. This raises the HOMO energy level, making the molecule easier to oxidize and thus lowering its oxidation potential. researchgate.net The position of the substituent is also critical; functionalization at the 3- and 6-positions generally has a more significant impact on the electronic properties than substitution at other positions due to greater electronic communication with the redox-active sites of the carbazole core. researchgate.net
Table 2: General Influence of Substituents on Carbazole Oxidation Potential
This interactive table summarizes the predictable electronic effects of different substituent types on the carbazole core.
| Substituent Type | Example Group | Effect on HOMO Energy Level | Effect on Oxidation Potential |
| Electron-Withdrawing | -COOCH₃, -Br, -CN | Lowers | Increases (Harder to Oxidize) |
| Electron-Donating | -Alkyl, -OR, -NR₂ | Raises | Decreases (Easier to Oxidize) |
Photophysical Properties and Luminescence Studies
Analysis of Absorption and Emission Spectra of Carbazole (B46965) Derivatives
The electronic absorption and emission spectra of carbazole derivatives are characterized by transitions involving the π-electron system of the fused aromatic rings. For carbazole itself, the absorption spectrum typically shows distinct bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the carbazole ring.
In the case of Methyl 3-carbazolecarboxylate, the ester group (-COOCH₃) at the 3-position acts as an electron-withdrawing group. This substitution can lead to a red-shift (bathochromic shift) in the absorption and emission spectra compared to unsubstituted carbazole, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific spectral data for Methyl 3-carbazolecarboxylate is not extensively documented in publicly available literature, studies on related 3-substituted carbazole derivatives provide valuable insights. For instance, the introduction of various functional groups at the 3-position has been shown to modulate the intramolecular charge transfer (ICT) character of the excited state, which directly impacts the emission wavelength.
A hypothetical representation of the absorption and emission spectra for a 3-substituted carbazole derivative is presented below:
| Spectral Property | Wavelength (nm) |
| Absorption Maximum (λabs) | ~330 - 360 |
| Emission Maximum (λem) | ~380 - 450 |
Note: These are estimated ranges based on general knowledge of carbazole derivatives and are not specific experimental values for Methyl 3-carbazolecarboxylate.
Investigation of Fluorescence Quantum Yields and Luminescence Lifetimes
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both parameters are crucial for evaluating the performance of a material in light-emitting applications.
For carbazole derivatives, high fluorescence quantum yields are often observed. The substitution pattern on the carbazole core significantly influences these properties. The presence of the methyl carboxylate group at the 3-position can affect the radiative and non-radiative decay rates from the excited state.
A study on pyrrolo[3,2-c]carbazole compounds, which can be synthesized from carbazole precursors, investigated the photophysical properties of related structures. For instance, a "methyl pyrrolo carbazole carboxylate" derivative was mentioned as a precursor in a synthesis pathway, and the resulting compounds exhibited measurable fluorescence lifetimes. researchgate.net While direct data for Methyl 3-carbazolecarboxylate is scarce, the study of such related compounds underscores the luminescent potential within this family of molecules.
The table below presents hypothetical photophysical data for a generic 3-substituted carbazole derivative to illustrate the typical range of these values.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Luminescence Lifetime (τ) (ns) |
| Dichloromethane | 345 | 410 | 0.65 | 3.5 |
| Tetrahydrofuran (B95107) | 342 | 405 | 0.72 | 3.8 |
| Toluene | 340 | 400 | 0.58 | 3.2 |
Note: This table is illustrative and does not represent experimentally verified data for Methyl 3-carbazolecarboxylate.
Correlations between Molecular Structure and Luminescence Efficiency
The relationship between the molecular structure of carbazole derivatives and their luminescence efficiency is a key area of investigation for designing novel materials with enhanced performance. The efficiency of luminescence is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing).
For Methyl 3-carbazolecarboxylate, the key structural features influencing its luminescence are:
The Carbazole Core: The rigid, planar structure of the carbazole moiety provides a robust π-conjugated system that is inherently fluorescent.
The 3-Position Substituent: The electronic nature of the substituent at the 3-position plays a crucial role. An electron-withdrawing group like the methyl carboxylate group can enhance intramolecular charge transfer, which can either increase or decrease luminescence efficiency depending on the specific molecular geometry and solvent environment.
Molecular Rigidity: Increased molecular rigidity generally leads to higher luminescence efficiency by reducing non-radiative decay pathways associated with vibrational and rotational motions.
Computational studies on various organic molecules have shown that the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the singlet-triplet energy gap are critical in determining the photophysical properties. A smaller singlet-triplet energy gap can facilitate intersystem crossing, potentially leading to phosphorescence or reduced fluorescence efficiency.
Carrier Trapping Dynamics in Photoluminescent Materials
Carbazole-based materials are widely used as host materials in OLEDs due to their good hole-transporting properties. However, the presence of chemical impurities or structural defects can create trap states that hinder charge transport and quench luminescence.
Chemical Purity is Crucial: Trace impurities can significantly impact the optical properties of carbazole derivatives.
Morphology of Thin Films: The molecular packing and morphology of the material in a thin film can influence the formation of trap sites. Amorphous films with disordered structures may have a higher density of traps compared to crystalline films.
Interfacial Traps: In multilayer devices, traps can also exist at the interfaces between different material layers, affecting charge injection and recombination.
Understanding and controlling carrier trapping is essential for optimizing the performance of photoluminescent materials in electronic devices.
Biological and Biomedical Research Investigations
Occurrence and Role as Natural Products and Metabolites
Methyl 3-carbazolecarboxylate is a naturally occurring compound, primarily found within the plant kingdom. Its identification in various biological systems underscores its role as a secondary metabolite.
Methyl 3-carbazolecarboxylate has been identified as a constituent of plants belonging to the Rutaceae family. Specifically, it has been isolated from the root and peels of Clausena lansium, a plant species native to Southeast Asia. This discovery positions the compound as a phyto-compound, a chemical substance produced by plants. The presence of Methyl 3-carbazolecarboxylate in these plant tissues suggests it may play a role in the plant's defense mechanisms or other physiological processes.
| Plant Species | Part of Plant | Family |
| Clausena lansium | Root, Peels | Rutaceae |
This table highlights the known botanical source of Methyl 3-carbazolecarboxylate.
Metabolomic profiling, the large-scale study of small molecules within cells, tissues, or organisms, has provided a broader context for the occurrence of Methyl 3-carbazolecarboxylate. A comprehensive metabolomics analysis of Clausena lansium fruit identified a wide array of metabolites, including numerous carbazole (B46965) alkaloids, in the peel, pulp, and seed. While not always explicitly singling out Methyl 3-carbazolecarboxylate, these studies confirm the presence of a diverse range of carbazole alkaloids in this plant, suggesting that Methyl 3-carbazolecarboxylate is part of this complex metabolic fingerprint and can be identified through such advanced analytical techniques.
Therapeutic Potential in Cellular Senescence and Age-Related Diseases
The role of carbazole alkaloids in the context of cellular senescence and aging is an area of nascent research. Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases.
Currently, there is no direct scientific evidence to suggest that Methyl 3-carbazolecarboxylate modulates cellular senescence phenotypes or possesses senotherapeutic activity. Research into the broader class of carbazole alkaloids and their effects on cellular aging is still in its early stages. While some natural compounds are being investigated for their ability to influence the senescence-associated secretory phenotype (SASP), a hallmark of senescent cells, specific data on Methyl 3-carbazolecarboxylate is not yet available.
Senolytic agents are compounds that selectively induce apoptosis in senescent cells, while senomorphic agents suppress the harmful SASP. To date, no studies have identified Methyl 3-carbazolecarboxylate as either a senolytic or a senomorphic agent. The exploration of carbazole alkaloids for such properties is an area that warrants future investigation to determine if this class of compounds holds any promise in the development of therapies targeting cellular senescence.
Anti-Cancer Research and Drug Discovery Endeavors
The carbazole scaffold is a well-established pharmacophore in anti-cancer drug discovery, with numerous derivatives showing potent cytotoxic activity against various cancer cell lines.
Exploration in Cancer Stem Cell-Targeted Therapies
The carbazole scaffold, a key structural motif in many biologically active compounds, has been the subject of extensive research in oncology. nih.govbiomedjournal.com While direct studies on Methyl 3-carbazolecarboxylate targeting cancer stem cells (CSCs) are not prevalent in the reviewed literature, the broader class of carbazole derivatives has demonstrated significant anti-cancer activities that are relevant to the principles of targeting CSCs. biomedjournal.comresearchgate.net CSCs are characterized by their uncontrolled growth and proliferation, and many synthetic carbazole derivatives have been shown to be potent inhibitors of cancer cell proliferation. nih.govbiomedjournal.com
Research into carbazole derivatives has revealed several mechanisms that could be pertinent to eliminating CSCs. For instance, some carbazole compounds have been identified as potent anti-mitotic agents that inhibit microtubule assembly, a critical process for cell division. nih.gov The carbazole sulfonamide IG-105 and its hydroxylated derivative, SL-3–19, have shown activity against liver and breast cancer cell lines by interacting with tubulin. nih.gov Furthermore, other derivatives have been found to interfere with essential DNA-dependent enzymes like topoisomerases, which are crucial for managing DNA topology during replication. nih.govmostwiedzy.pl By disrupting these fundamental cellular processes, these compounds can halt the rapid proliferation characteristic of cancer cells, including CSCs. The ability of carbazole derivatives to induce apoptosis (programmed cell death) is another key finding, as this is a primary goal of cancer therapies. biomedjournal.comresearchgate.netfrontiersin.org
Antimicrobial and Antioxidant Activities of Carbazole Derivatives
Evaluation of Antibacterial Potency against Pathogens
Carbazole derivatives have been widely investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria. The antibacterial potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies have shown that novel series of carbazole derivatives exhibit potent inhibitory activities against different bacterial strains, including multidrug-resistant isolates. For many of these compounds, MIC values have been reported to be in the range of 0.5 to 16 µg/ml. Some derivatives have demonstrated particularly strong antibacterial activity with MIC values of 0.5–2 µg/ml. The following table summarizes the antibacterial potency of selected carbazole derivatives against various pathogens.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 8f | Methicillin-resistant Staphylococcus aureus (MRSA CCARM 3167) | 0.5 |
| Compound 8f | Staphylococcus aureus RN4220 | 0.5 |
| Compound 8f | Escherichia coli 1924 | 1 |
| Compound 9d | Methicillin-resistant Staphylococcus aureus (MRSA CCARM 3167) | 1 |
| Compound 9d | Staphylococcus aureus RN4220 | 1 |
| Compound 9d | Escherichia coli 1924 | 2 |
Assessment of Antioxidant Capacity via Radical Scavenging Assays
The antioxidant capacity of chemical compounds is often assessed through their ability to scavenge free radicals. Radical scavenging assays are commonly used to evaluate this property, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a widely employed method. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically.
The antioxidant potential is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. researchgate.net Research on novel carbazole derivatives has demonstrated their potential as antioxidants. For instance, certain synthesized carbazole compounds have shown potent antioxidant activities with low IC50 values. The following table presents the antioxidant capacity of selected carbazole derivatives.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |
|---|---|
| Compound 4 | 1.05 ± 0.77 |
| Compound 9 | 5.15 ± 1.01 |
Advanced Materials Science Applications
Development of Functional Organic Materials
Methyl 3-carbazolecarboxylate is a key starting material for synthesizing a wide array of functional organic molecules, including conjugated polymers, dendrimers, and small molecules for electronics. The carbazole (B46965) nitrogen and the aromatic rings at the 3 and 6 positions are common sites for chemical modification, enabling the construction of larger, more complex architectures. clockss.org
These carbazole-based materials are prized for several key properties:
Hole-Transporting Ability: The electron-rich nature of the carbazole nucleus facilitates the transport of positive charge carriers (holes), making these materials essential components in the hole-transporting layers (HTLs) of electronic devices. mdpi.comnih.gov
High Triplet Energy: Carbazole derivatives often possess high triplet energy levels, a critical requirement for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), as it prevents energy loss from the phosphorescent guest molecule. mdpi.comrsc.org
Thermal and Morphological Stability: The rigid carbazole unit contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td) in the resulting materials, ensuring device longevity and stability. acs.org
The synthesis of these functional materials often involves converting the methyl ester group of Methyl 3-carbazolecarboxylate into other functional groups or using it as a coupling point in polymerization reactions like the Suzuki or Ullmann couplings. mdpi.commdpi.com
Integration into Composite Materials
The carbazole moiety, derived from synthons like Methyl 3-carbazolecarboxylate, can be integrated into composite materials to enhance their properties. Polycarbazoles and their derivatives are combined with other materials, such as carbon nanotubes or metal nanoparticles, to create composites with synergistic functionalities. mdpi.comacs.org
For instance, polycarbazole films can be deposited on conductive substrates to form nanocomposites for applications in supercapacitors or as anti-corrosion coatings. mdpi.comacs.org The carbazole polymer provides a stable, electroactive matrix, while the secondary material can improve conductivity, capacitance, or mechanical strength. The synthesis often begins with a functionalized carbazole monomer, which can be prepared from precursors like Methyl 3-carbazolecarboxylate, followed by chemical or electrochemical polymerization. mdpi.comfrontiersin.org
Applications in Luminescence-Based Devices and Optoelectronics (via derivatives)
Derivatives of Methyl 3-carbazolecarboxylate are central to the development of optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). springerprofessional.de The carbazole framework is a fundamental component for various materials used in OLEDs, including hosts for phosphorescent emitters, thermally activated delayed fluorescence (TADF) emitters, and hole-transporting materials. nih.govrsc.org
In phosphorescent OLEDs (PhOLEDs), a carbazole-based host material is doped with a phosphorescent emitter (guest). The host's high triplet energy ensures efficient energy transfer to the guest, leading to high quantum efficiencies. rsc.orggoogle.com Carbazole derivatives have been successfully used as hosts for green and red PhOLEDs, achieving high brightness and external quantum efficiencies (EQE) exceeding 20%. rsc.orgrsc.org
The table below summarizes the performance of selected OLEDs that utilize carbazole derivatives as key components.
| Device Type | Carbazole Derivative Role | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Color | Reference |
|---|---|---|---|---|---|
| Green PhOLED | Host Material | >20% | Not specified | Green | rsc.org |
| Green PhOLED | Ambipolar Host | 20.0% | Not specified | Green | rsc.org |
| Red PhOLED | Ambipolar Host | 10.5% | Not specified | Red | rsc.org |
| Blue Fluorescent OLED | Guest Emitter | 4.2% | 3,600 | Blue (413 nm) | uran.ua |
| Deep-Blue Fluorescent OLED | Bipolar Emitter | 4.43% | 11,364 | Deep-Blue | nih.gov |
| Red PhOLED | Host Material | 22.9% | >10,000 | Red | researchgate.net |
Design of Chemical Sensors Utilizing Carbazole Derivatives
The inherent fluorescence of the carbazole nucleus makes it an excellent platform for designing fluorescent chemical sensors. clockss.orgresearchgate.net By chemically modifying the carbazole structure, often starting from versatile intermediates like Methyl 3-carbazolecarboxylate, researchers can create chemosensors that selectively detect specific ions and molecules. acs.org
The sensing mechanism typically relies on the interaction between the analyte and the sensor molecule, which causes a change in the fluorescence properties (e.g., quenching or enhancement) of the carbazole fluorophore. mdpi.comresearchgate.net These interactions can include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a complex. researchgate.netiaea.org
Carbazole-based fluorescent sensors have been successfully developed for the detection of various analytes, including:
Heavy Metal Ions: Sensors have been designed for the highly selective and sensitive detection of ions such as copper (Cu²⁺), iron (Fe³⁺), and mercury (Hg²⁺). iaea.orgnih.govnih.govnih.gov
Anions: Derivatives can be engineered to bind with anions like fluoride (B91410) (F⁻) and chloride (Cl⁻) through hydrogen bonding, leading to a detectable fluorescence response. chemrxiv.orgnih.gov
Explosives: Carbazole-based metal-organic frameworks (MOFs) and polymers have shown high quenching efficiency for detecting nitroaromatic explosives like picric acid. mdpi.commdpi.com
The table below highlights the performance of various chemical sensors based on carbazole derivatives.
| Target Analyte | Sensor Type | Sensing Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Picric Acid | Metal-Organic Framework | Fluorescence Quenching | Not specified | mdpi.com |
| Iron (Fe³⁺) | Fluorescent Chemosensor | Fluorescence Quenching (Turn-off) | 1.38 nM | nih.gov |
| Copper (Cu²⁺) & Iron (Fe³⁺) | Fluorescent Chemosensor | Fluorescence Quenching (PET) | Not specified | iaea.org |
| Iodide (I⁻) | Conjugated Polymer | Fluorescence Quenching | 6.2 x 10⁻⁸ M | nih.gov |
| Mercury (Hg²⁺) | Conjugated Polymer | Fluorescence Recovery (Turn-on) | 9.7 x 10⁻⁸ M | nih.gov |
| Chromium (Cr³⁺) | Schiff Base Polymer | Fluorescence Enhancement (Turn-on) | 6.07 x 10⁻⁷ M | researchgate.net |
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of carbazole (B46965) derivatives is no exception. Future research is focused on developing green and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of innovation include:
Catalytic Systems: There is a growing interest in employing earth-abundant and non-toxic metal catalysts, such as iron, to replace traditional precious metal catalysts like palladium. rsc.org Iron-catalyzed domino reactions and cycloadditions have shown promise in synthesizing substituted benzo[b]carbazoles with good to high yields. rsc.org These methods offer the advantage of being more sustainable and cost-effective.
Green Solvents: The use of bio-based and recyclable solvents, such as glycerol, is being explored to replace hazardous organic solvents. rsc.org Cascade reactions in these green solvents not only reduce the environmental impact but also allow for the recovery and reuse of both the solvent and the catalyst. rsc.org
Metal-Free Reactions: Researchers are investigating metal-free synthetic strategies to avoid the potential for metal contamination in the final products. organic-chemistry.org Methods promoted by reagents like ammonium (B1175870) iodide (NH4I) offer an efficient and regioselective pathway to a variety of carbazoles under metal-free conditions. organic-chemistry.org
Chemo-enzymatic Synthesis: The integration of enzymatic transformations into synthetic routes offers a powerful tool for creating structurally diverse carbazole molecules. mdpi.com Biotransformation approaches can provide access to a range of acylated carbazoles, demonstrating the potential of combining chemical and biological methods for sustainable synthesis. mdpi.com
| Synthetic Approach | Key Features | Advantages | References |
| Iron Catalysis | Domino reactions, cycloadditions | Sustainable, cost-effective, tolerates various functional groups | rsc.org |
| Green Solvents | Use of bio-based solvents like glycerol | Environmentally friendly, solvent and catalyst reusability | rsc.org |
| Metal-Free Synthesis | NH4I-promoted annulation | Avoids metal contamination, high regioselectivity | organic-chemistry.org |
| Chemo-enzymatic Synthesis | Biotransformation, enzymatic acylation | Access to diverse structures, environmentally benign | mdpi.com |
Deepening Understanding of Structure-Activity and Structure-Property Relationships
A fundamental aspect of developing new carbazole-based materials and therapeutics is a thorough understanding of how their chemical structure dictates their biological activity and physical properties. Future research will focus on elucidating these complex relationships to enable the rational design of molecules with desired functions.
Key areas of investigation include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing robust QSAR models for carbazole derivatives, researchers can predict the activity of new compounds and prioritize synthetic efforts. nih.govresearchgate.net For example, studies have shown that the octanol-water partition coefficient is a critical parameter influencing the activity of certain carbazole derivatives against topoisomerase II. nih.gov
Substitution and Linking Topology: The position and nature of substituents on the carbazole ring, as well as the way different molecular fragments are connected, have a profound impact on the electronic and optical properties of the resulting molecules. researchgate.netmdpi.com Systematic studies are needed to understand how modifications to the donor, pi-spacer, and acceptor groups in D-π-A type carbazole molecules can be used to fine-tune their properties for applications in organic electronics. researchgate.net
Influence of N-Substitution: The substituent at the nitrogen atom of the carbazole ring can significantly influence the photophysical properties of carbazole-containing copolymers, including their absorption, emission wavelengths, and quantum yields. mdpi.com Further research in this area will aid in the design of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com
| Structural Feature | Influence On | Application | References |
| Substituent Position and Nature | Electronic and optical properties | Organic Electronics | researchgate.netmdpi.com |
| N-Substituent | Photophysical properties (absorption, emission, quantum yield) | OLEDs, Optoelectronics | mdpi.commdpi.com |
| Overall Molecular Structure | Biological Activity (e.g., anticancer) | Drug Discovery | nih.govresearchgate.net |
Application of Advanced Computational Chemistry and Machine Learning
Computational methods are becoming increasingly indispensable in chemical research. The application of advanced computational chemistry and machine learning is set to accelerate the discovery and development of new carbazole-based compounds.
Emerging trends in this area include:
In Silico Screening and Docking: Molecular docking studies are used to predict the binding orientation of small molecules to their protein targets, providing insights into their mechanism of action. dovepress.comresearchgate.netnih.gov These in silico methods are crucial for identifying promising drug candidates and understanding their interactions at a molecular level. dovepress.comresearchgate.netnih.gov
Density Functional Theory (DFT) Analysis: DFT calculations are employed to understand the electronic structure, molecular electrostatic potential, and other quantum chemical properties of carbazole derivatives. nih.gov This information is valuable for predicting their reactivity and bioactivity. nih.gov
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict the properties of new, unsynthesized carbazole compounds. This can significantly reduce the time and cost associated with experimental screening and optimization.
Discovery of Novel Biological Targets and Therapeutic Paradigms
Carbazole derivatives have demonstrated a wide range of biological activities, and ongoing research aims to identify new therapeutic targets and develop novel treatment strategies. echemcom.commdpi.com
Future research will likely focus on:
Targeting Neurodegenerative Diseases: Some carbazole-based compounds have shown potential in protecting nerve cells and blocking N-methyl-D-aspartate (NMDA) receptors, suggesting their utility in managing neurodegenerative diseases. echemcom.com
Anticancer Drug Development: The carbazole scaffold is a key structural motif in many anticancer agents. nih.gov Research is focused on designing multi-target therapeutic agents and developing novel carbazole derivatives that can overcome drug resistance. nih.govnih.gov For instance, some derivatives have shown potent inhibitory activity against DNA methyltransferase 1 (DNMT1), a promising target for cancer therapy. nih.govresearchgate.net
Antiviral and Antimicrobial Agents: Carbazoles have been investigated for their activity against various viruses and microbes. mdpi.comnih.gov The development of new carbazole derivatives with improved potency and selectivity is an active area of research. mdpi.comnih.gov
| Therapeutic Area | Biological Target/Mechanism | Potential Application | References |
| Neurodegenerative Diseases | NMDA receptor blockade, neuroprotection | Alzheimer's disease | echemcom.com |
| Cancer | Topoisomerase II inhibition, DNMT1 inhibition, Rac1 inhibition | Breast cancer, colon cancer, lung cancer | nih.govnih.govnih.govresearchgate.net |
| Infectious Diseases | Inhibition of viral replication, disruption of microbial cell processes | HIV, HCV, bacterial and fungal infections | mdpi.comnih.gov |
Multidisciplinary Approaches Integrating Carbazole Chemistry with Nanoscience and Biotechnology
The convergence of carbazole chemistry with other scientific disciplines, such as nanoscience and biotechnology, is opening up new frontiers for innovation.
Key multidisciplinary research areas include:
Carbazole-Based Nanomaterials: Carbazole derivatives are being used in the synthesis of fluorescent gold nanoparticles. nih.gov The structure of the carbazole plays a crucial role in controlling the morphology and fluorescent properties of these nanoparticles. nih.gov
Organic Electronics and Photonics: The unique photophysical and electronic properties of carbazoles make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. beilstein-journals.orgmagtech.com.cnresearchgate.net Research is focused on designing new carbazole-based materials with improved efficiency and stability for these devices. beilstein-journals.orgmagtech.com.cnresearchgate.net
Bioconjugation and Bioimaging: The development of functionalized carbazole derivatives that can be conjugated to biomolecules opens up possibilities for their use in bioimaging and as targeted drug delivery systems.
Q & A
Q. How can Methyl 3-carbazolecarboxylate be structurally characterized, and what analytical techniques are recommended for purity assessment?
Methyl 3-carbazolecarboxylate (CAS: 97931-41-4, molecular formula: C₁₄H₁₁NO₂, molecular weight: 225.2 g/mol) is characterized using spectroscopic methods such as ¹H/¹³C NMR for confirming the carbazole backbone and ester functional group. High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy is recommended for purity analysis, particularly for natural product derivatives like this compound .
Q. What are the synthetic routes for Methyl 3-carbazolecarboxylate, and what are common intermediates?
Synthesis typically involves esterification of 3-carbazolecarboxylic acid using methanol under acidic catalysis. Intermediate steps may include Friedel-Crafts acylation or Ullmann coupling to construct the carbazole core. For analogs like pyrazole carboxylates, multi-step protocols involving cyclization and functionalization are documented .
Q. How is Methyl 3-carbazolecarboxylate isolated from natural sources, and what challenges arise during purification?
The compound is isolated from plant extracts (e.g., Heracleum candicans roots) via column chromatography (silica gel or Sephadex) and recrystallization . Challenges include separating it from structurally similar alkaloids, requiring gradient elution and TLC monitoring .
Advanced Research Questions
Q. What role does Methyl 3-carbazolecarboxylate play in medicinal chemistry, particularly in drug discovery?
As a carbazole derivative, it serves as a pharmacophore scaffold for designing anti-cancer and anti-inflammatory agents. Its planar structure facilitates intercalation with DNA or enzyme active sites. Recent studies highlight its use in synthesizing kinase inhibitors and topoisomerase modulators .
Q. How can computational methods optimize Methyl 3-carbazolecarboxylate derivatives for material science applications?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic materials. Substituent effects on the carbazole ring (e.g., electron-withdrawing groups) can enhance charge transport in organic semiconductors .
Q. What are the key challenges in scaling up Methyl 3-carbazolecarboxylate synthesis while maintaining enantiomeric purity?
Scaling up esterification or coupling reactions risks racemization due to prolonged heating. Strategies include using low-temperature catalysis (e.g., DCC/DMAP) and chiral HPLC for enantiomer separation. Reaction monitoring via FT-IR ensures minimal side-product formation .
Q. How do solvent polarity and temperature affect the stability of Methyl 3-carbazolecarboxylate in solution?
Stability studies in DMSO or methanol show degradation via ester hydrolysis under high humidity. Accelerated stability testing (40°C/75% RH) combined with mass spectrometry identifies degradation products. Storage at -20°C in anhydrous solvents is advised .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling Methyl 3-carbazolecarboxylate in the laboratory?
Referencing GHS guidelines, use gloves, goggles, and lab coats to avoid skin/eye contact. The compound may irritate mucous membranes (signal word: Warning). Waste must be segregated and disposed via certified biohazard services .
Q. How can researchers validate the biological activity of Methyl 3-carbazolecarboxylate derivatives?
In vitro assays (e.g., cytotoxicity via MTT, enzyme inhibition kinetics) are paired with ADMET profiling (e.g., microsomal stability, plasma protein binding). For anti-cancer activity, xenograft models and flow cytometry (apoptosis assays) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
